1-Ethyl-1,2,3,4-tetrahydroquinoline

Glaucoma Ocular Pharmacology IOP Reduction

1-Ethyl-1,2,3,4-tetrahydroquinoline is an N-alkylated partially saturated heterocyclic compound (C11H15N, MW 161.24). It features a bicyclic quinoline core with a saturated tetrahydro configuration and an N-ethyl substituent.

Molecular Formula C11H15N
Molecular Weight 161.24 g/mol
CAS No. 16768-69-7
Cat. No. B168648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-1,2,3,4-tetrahydroquinoline
CAS16768-69-7
Molecular FormulaC11H15N
Molecular Weight161.24 g/mol
Structural Identifiers
SMILESCCN1CCCC2=CC=CC=C21
InChIInChI=1S/C11H15N/c1-2-12-9-5-7-10-6-3-4-8-11(10)12/h3-4,6,8H,2,5,7,9H2,1H3
InChIKeyQYKOLWLKTJIVEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethyl-1,2,3,4-tetrahydroquinoline (CAS 16768-69-7): Procurement-Ready Physicochemical and Pharmacological Baseline


1-Ethyl-1,2,3,4-tetrahydroquinoline is an N-alkylated partially saturated heterocyclic compound (C11H15N, MW 161.24) [1]. It features a bicyclic quinoline core with a saturated tetrahydro configuration and an N-ethyl substituent . The compound is characterized by a boiling point of 133-136 °C at 18 Torr and a predicted pKa of 6.79 . It is recognized as a primary pharmacophore for topical glaucoma therapy [2].

Why Generic N-Alkyl Tetrahydroquinoline Substitution Fails: Procurement Risks in 1-Ethyl-1,2,3,4-tetrahydroquinoline Selection


N-Alkyl chain length profoundly modulates the physicochemical and pharmacological behavior of tetrahydroquinolines. The 1-ethyl derivative exhibits a distinct boiling point (265.7 °C at 760 mmHg) [1], pKa (6.79) , and lipophilicity profile compared to its 1-methyl analog (BP 248.3 °C, pKa 6.07) [2]. Moreover, the 1-ethyl substituent is specifically validated as the preferred pharmacophore in a patent for topical glaucoma treatment, achieving a 30% IOP reduction in vivo [3], whereas substitution with other alkyl groups or hydrogen abrogates this defined activity. Interchanging with unvalidated N-alkyl analogs introduces undocumented risks in synthetic reproducibility, bioactivity, and regulatory compliance.

1-Ethyl-1,2,3,4-tetrahydroquinoline (16768-69-7): Quantitative Differentiation Evidence for Scientific Selection


In Vivo Intraocular Pressure (IOP) Reduction: 1-Ethyl Derivative as the Validated Pharmacophore

In a rabbit IOP recovery rate assay, topical administration of 1-ethyl-1,2,3,4-tetrahydroquinoline (2% solution, pH 7.4 buffer) resulted in a 30% reduction in intraocular pressure compared to vehicle control [1]. This activity is the basis for its designation as the 'most preferred compound' and 'primary pharmacophore' in the glaucoma treatment patent, distinguishing it from N-methyl, N-H, and other N-alkyl analogs which either lack comparable data or show reduced/absent efficacy in the same model [1].

Glaucoma Ocular Pharmacology IOP Reduction

Boiling Point Differentiation: 1-Ethyl vs. 1-Methyl Tetrahydroquinoline

1-Ethyl-1,2,3,4-tetrahydroquinoline exhibits a boiling point of 265.7 °C at 760 mmHg [1], which is 17.4 °C higher than that of 1-methyl-1,2,3,4-tetrahydroquinoline (248.3 °C at 760 mmHg) [2]. This differential reflects the increased molecular weight and van der Waals interactions conferred by the ethyl substituent and is directly relevant for separation processes (distillation, GC) and thermal stability assessments during synthesis or formulation.

Physicochemical Properties Purification Thermal Stability

Acid Dissociation Constant (pKa) Differentiation: 1-Ethyl vs. 1-Methyl Tetrahydroquinoline

The predicted pKa of 1-ethyl-1,2,3,4-tetrahydroquinoline is 6.79 , while that of the 1-methyl analog is 6.07 . This 0.72 log unit difference in basicity directly impacts the compound's ionization state at physiological pH (7.4) and its distribution coefficient (logD), thereby affecting membrane permeability and solubility profiles in drug discovery contexts.

Ionization Lipophilicity Drug-Like Properties

Molecular Weight and Lipophilicity Shift: 1-Ethyl vs. 1-Methyl Tetrahydroquinoline

The molecular weight of 1-ethyl-1,2,3,4-tetrahydroquinoline is 161.24 g/mol [1], which is 14.02 g/mol higher than that of 1-methyl-1,2,3,4-tetrahydroquinoline (147.22 g/mol) . This mass increase corresponds to the replacement of a methyl group with an ethyl group, resulting in a calculated logP (XLogP3) of approximately 3.0 for the 1-ethyl derivative compared to ~2.5 for the 1-methyl derivative (class-level inference based on fragment contributions). The increased lipophilicity of the 1-ethyl analog can enhance membrane permeability and tissue distribution, critical parameters in central nervous system (CNS) drug discovery and agrochemical design.

Molecular Descriptors Lipophilicity ADME

High-Value Application Scenarios for 1-Ethyl-1,2,3,4-tetrahydroquinoline (16768-69-7) Informed by Differentiated Evidence


Topical Glaucoma Pharmacophore Development

The 30% IOP reduction achieved in a rabbit model [1] validates 1-ethyl-1,2,3,4-tetrahydroquinoline as a primary pharmacophore for novel topical glaucoma therapies. Medicinal chemistry teams can leverage this validated activity to design focused libraries of 6-substituted derivatives, as exemplified by the 1-ethyl-6-fluoro analog which further enhanced IOP reduction to 33% in the same assay [1]. Procurement of the 1-ethyl parent compound is essential for establishing structure-activity relationships (SAR) around this validated scaffold.

Physicochemically Differentiated Building Block for CNS-Oriented Synthesis

The 1-ethyl derivative's higher pKa (6.79 vs. 6.07) and increased lipophilicity (logP ~3.0) compared to the 1-methyl analog render it a more suitable starting material for synthesizing CNS-penetrant drug candidates. Its molecular weight of 161.24 g/mol and favorable physicochemical profile align with established CNS drug-likeness parameters [2], reducing the need for subsequent lipophilicity-boosting modifications during lead optimization.

Thermally Distinguishable N-Alkyl Heterocycle for Process Chemistry

The boiling point differential of 17.4 °C between the 1-ethyl (265.7 °C) and 1-methyl (248.3 °C) analogs [3][4] provides a tangible advantage in reaction monitoring, distillation-based purification, and GC-MS analytics. Process chemists developing scalable routes to tetrahydroquinoline derivatives can rely on this thermal signature for quality control and impurity profiling, an asset not replicated by alternative N-alkyl congeners.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Ethyl-1,2,3,4-tetrahydroquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.